Trisodium HEDTA

Descripción general

Descripción

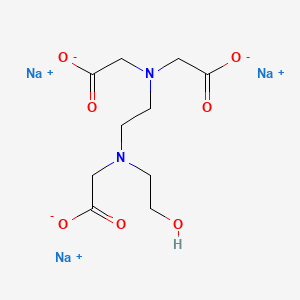

Trisodium HEDTA, also known as Trisodium Hydroxyethylidene Diphosphonic Acid, is a versatile and indispensable chemical compound that plays a crucial role in various industries . It is a chelating agent that belongs to the family of aminopolycarboxylic acids . This compound is derived from ethylenediamine tetraacetic acid (EDTA) and is modified to enhance its chelation capabilities .

Synthesis Analysis

Trisodium HEDTA is derived from ethylenediamine tetraacetic acid (EDTA) and is modified to enhance its chelation capabilities . The exact synthesis process is not provided in the search results.Molecular Structure Analysis

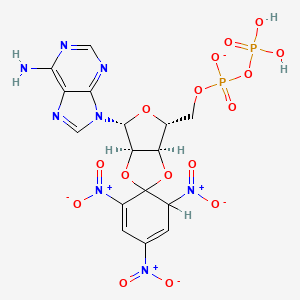

Trisodium HEDTA has a chemical formula of C10H15N2Na3O7P2 and a molar mass of 406.13 g/mol . It forms stable complexes with metal ions, primarily due to its multiple binding sites formed by the carboxyl and phosphonic acid groups present in the compound’s structure .Chemical Reactions Analysis

Trisodium HEDTA exhibits remarkable chemical properties that contribute to its effectiveness as a chelating agent . Its ability to form stable complexes with metal ions is primarily due to its multiple binding sites . These binding sites are formed by the carboxyl and phosphonic acid groups present in the compound’s structure . The chelation process involves the formation of coordinate bonds between the metal ions and the HEDTA molecule .Physical And Chemical Properties Analysis

Trisodium HEDTA is a white, crystalline powder that is highly soluble in water . It has a pH level of around 11 in a 1% aqueous solution . These properties make it highly soluble and reactive, allowing it to effectively bind with metal ions and remove them from various systems .Aplicaciones Científicas De Investigación

Cosmetics and Personal Care Products

Trisodium HEDTA is widely used in cosmetics and personal care products . It can be found in moisturizers, skin care and cleansing products, personal cleanliness products, bath soaps, shampoos and conditioners, hair dyes, hair bleaches, and many other product types .

Binding to Metal Ions

Trisodium HEDTA and related ingredients bind to metal ions, which inactivates them . This binding helps prevent the deterioration of cosmetics and personal care products, maintain clarity, protect fragrance compounds, and prevent rancidity .

Counteracting Effects of Hard Water

EDTA, also known as edetic acid, and its salts were developed to counteract the effects of hard water and heavy metal ions in the manufacture of textiles . These metal chelators are widely used in cosmetics and personal care products, in food, and in medicines .

Enhancing Foaming and Cleaning Performance

These ingredients form complexes with calcium, magnesium, and iron, which allows for better foaming and cleaning performance of cosmetics and personal care products . By binding with metal ions, these ingredients prevent the metals from being deposited onto the hair, scalp, and skin .

Food Preservation

The Food and Drug Administration (FDA) reviewed the safety of Disodium EDTA and Calcium Disodium EDTA and approved the use of these ingredients as food preservatives for direct addition to food .

Water Treatment

One of the primary uses of Trisodium HEDTA is in water treatment . As a sequestering agent, it binds with heavy metal ions, such as iron, copper, and zinc, preventing their precipitation and the formation of scale in water systems .

Manufacturing Sector

In the manufacturing sector, Trisodium HEDTA is used as a stabilizer in the production of cosmetics, detergents, and personal care products . It enhances the performance and longevity of these products by preventing the degradation caused by metal ions and other contaminants .

Agriculture

With its powerful chelating properties, Trisodium HEDTA is highly effective in agriculture . It forms stable complexes with metal ions, making it an ideal candidate for a wide range of applications .

Mecanismo De Acción

Target of Action

Trisodium HEDTA primarily targets metal ions . It forms stable complexes with metal ions such as calcium, magnesium, and iron . These metal ions are crucial in various biochemical processes, and their inactivation or removal can significantly impact these processes .

Mode of Action

Trisodium HEDTA acts as a chelating agent , binding to metal ions and inactivating them . The chelation process involves the formation of coordinate bonds between the metal ions and the HEDTA molecule . This bond formation results in the creation of a ring structure, known as a chelate . The chelate prevents the metal ions from reacting with other substances, allowing for their removal or stabilization .

Biochemical Pathways

The primary biochemical pathway affected by Trisodium HEDTA is the chelation of metal ions . By binding with metal ions, Trisodium HEDTA prevents the metals from being deposited onto the hair, scalp, and skin . This action enhances the foaming and cleaning performance of cosmetics and personal care products .

Pharmacokinetics

Trisodium HEDTA exhibits remarkable chemical properties that contribute to its effectiveness as a chelating agent . It is highly soluble in water, allowing it to effectively bind with metal ions and remove them from various systems . Therefore, dermal exposures to Trisodium HEDTA from the use of cosmetics and personal care products containing this ingredient would result in very little skin penetration and systemic levels well below those shown to produce adverse effects in oral studies .

Result of Action

The binding of metal ions by Trisodium HEDTA helps prevent the deterioration of cosmetics and personal care products . It also helps to maintain clarity, protect fragrance compounds, and prevent rancidity . In the manufacturing sector, Trisodium HEDTA’s stabilizing effect prolongs the shelf life of products by preventing degradation and oxidation .

Direcciones Futuras

Trisodium HEDTA finds applications in a wide range of industries due to its exceptional chelating properties . One of its primary uses is in water treatment, where it is employed as a sequestering agent . It binds with heavy metal ions, such as iron, copper, and zinc, preventing their precipitation and the formation of scale in water systems . In the manufacturing sector, trisodium HEDTA is used as a stabilizer in the production of cosmetics, detergents, and personal care products . It enhances the performance and longevity of these products by preventing the degradation caused by metal ions and other contaminants .

Propiedades

IUPAC Name |

trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O7.3Na/c13-4-3-11(5-8(14)15)1-2-12(6-9(16)17)7-10(18)19;;;/h13H,1-7H2,(H,14,15)(H,16,17)(H,18,19);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNXAQZPEBNFBC-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCO)CC(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N2Na3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

150-39-0 (Parent) | |

| Record name | Trisodium N-hydroxyethylethylenediaminetriacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-(2-(bis(carboxymethyl)amino)ethyl)-N-(hydroxyethyl)-, trisodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001330547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9027075 | |

| Record name | Trisodium (2-hydroxyethyl)ethylenediaminetriacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Odorless crystalline powder; [MSDSonline] | |

| Record name | Glycine, N-[2-[bis(carboxymethyl)amino]ethyl]-N-(2-hydroxyethyl)-, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Versenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7644 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

Flash point: 100 °C (closed cup) | |

| Record name | TRISODIUM N-HYDROXYETHYLETHYLENEDIAMINETRIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5628 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in most organic solvents, In water, 480 g/L at 20 °C | |

| Record name | TRISODIUM N-HYDROXYETHYLETHYLENEDIAMINETRIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5628 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.285 | |

| Record name | TRISODIUM N-HYDROXYETHYLETHYLENEDIAMINETRIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5628 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Trisodium HEDTA | |

CAS RN |

139-89-9, 1330-54-7 | |

| Record name | Trisodium N-hydroxyethylethylenediaminetriacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-(2-(bis(carboxymethyl)amino)ethyl)-N-(hydroxyethyl)-, trisodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001330547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-[2-[bis(carboxymethyl)amino]ethyl]-N-(2-hydroxyethyl)-, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisodium (2-hydroxyethyl)ethylenediaminetriacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium 2-(carboxylatomethyl(2-hydroxyethyl)amino)ethyliminodi(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRISODIUM HEDTA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3E0U7O8KI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRISODIUM N-HYDROXYETHYLETHYLENEDIAMINETRIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5628 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

288 °C (hydate) | |

| Record name | TRISODIUM N-HYDROXYETHYLETHYLENEDIAMINETRIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5628 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

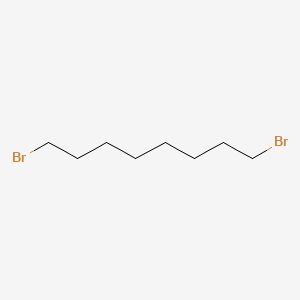

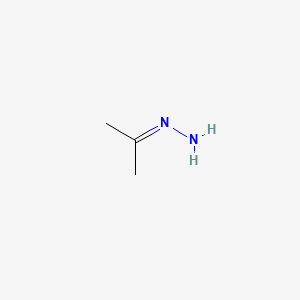

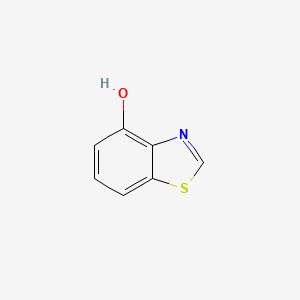

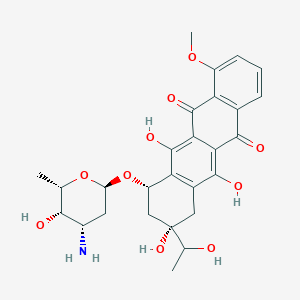

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

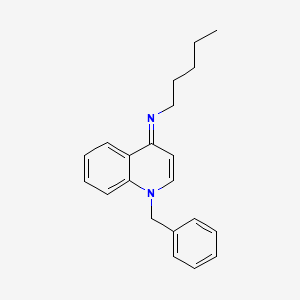

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of Trisodium HEDTA in the context of the provided research papers?

A1: While Trisodium HEDTA has various applications, the provided research papers highlight its use as a chelating agent in specific contexts:

- Hanford wastes: Trisodium HEDTA, along with Tetrasodium EDTA, serves as a complexing agent for radioactive materials in Hanford wastes. [] Understanding its degradation and contribution to ammonia formation is crucial for safe waste management.

Q2: How does Trisodium HEDTA contribute to ammonia formation in Hanford wastes?

A2: Trisodium HEDTA in Hanford waste undergoes radiolytic and thermal degradation. [] This degradation produces various byproducts, including organic nitrogen compounds. These compounds can then be converted to ammonia through a series of reactions, contributing to the overall ammonia levels in the waste.

Q3: The research mentions that Trisodium HEDTA can impact wound healing. What is the mechanism behind this observation?

A3: Research suggests that Trisodium HEDTA, when present in the lumen of the stomach, can interfere with wound healing by chelating extracellular calcium. [] This chelation disrupts the localized increase in extracellular calcium concentration necessary for the repair process. Specifically, it hinders the late-phase mobilization of intracellular calcium and ultimately slows down gastric epithelial repair.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-3-[[[1-(phenylmethyl)-5-tetrazolyl]methyl-(thiophen-2-ylmethyl)amino]methyl]-1H-quinolin-2-one](/img/structure/B1199903.png)

![2-[[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furanyl]-oxomethyl]amino]pentanedioic acid dimethyl ester](/img/structure/B1199904.png)

![4,5-Dichloro-3-isothiazolecarboxylic acid [1-(2-furanylmethylamino)-1-oxopropan-2-yl] ester](/img/structure/B1199905.png)

![2-[[5-(Ethoxymethyl)-2-methyl-4-pyrimidinyl]amino]-1-(5-methoxy-1,2-dimethyl-3-indolyl)ethanone](/img/structure/B1199907.png)

![2-(4-Fluorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1199913.png)